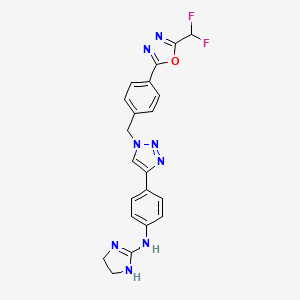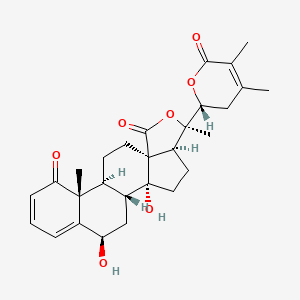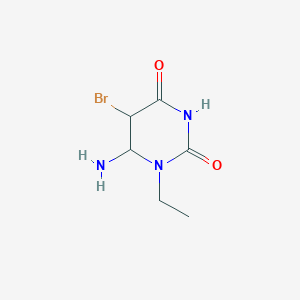![molecular formula C24H28Cl2FN3O2 B12363406 1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound has shown promise in inhibiting the growth of cancer cells by interacting with specific molecular targets.
Vorbereitungsmethoden
The synthesis of 1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride involves multiple steps, including the formation of the pyridine and piperazine rings, followed by the introduction of the fluoro and methoxy groups. The reaction conditions typically require the use of catalysts and specific reagents to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the fluoro and methoxy groups, can lead to the formation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interaction with specific proteins makes it a valuable tool for studying protein function and cellular processes.
Medicine: Its potential as an anti-cancer agent has been explored, with studies showing its ability to inhibit cancer cell growth and induce apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as the RNA helicase DDX5/p68. This interaction interferes with the function of phosphorylated p68, leading to the inhibition of cancer cell growth. The compound also affects the β-catenin pathway, which is involved in cell proliferation and tumor progression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives with fluoro and methoxy groups. 1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride is unique due to its specific molecular structure and its ability to target the RNA helicase DDX5/p68. This specificity makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C24H28Cl2FN3O2 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C24H26FN3O2.2ClH/c1-16-20(17-4-6-19(7-5-17)28-10-8-26-9-11-28)14-27-15-21(16)18-12-22(29-2)24(25)23(13-18)30-3;;/h4-7,12-15,26H,8-11H2,1-3H3;2*1H |
InChI-Schlüssel |
HMNLQIQCOZETBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)F)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


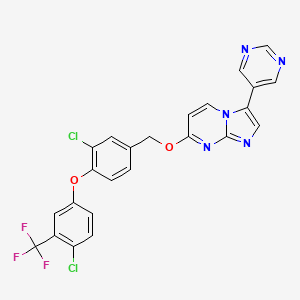
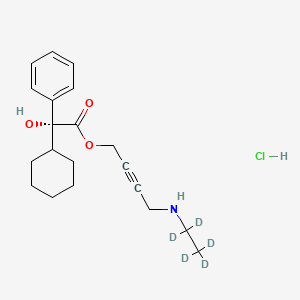

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)
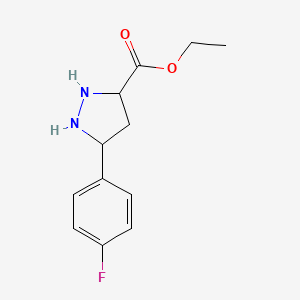

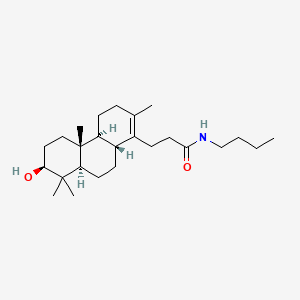
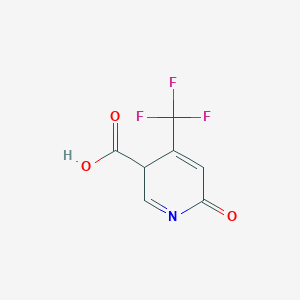
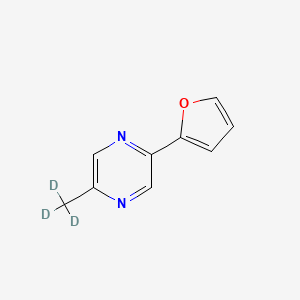
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
